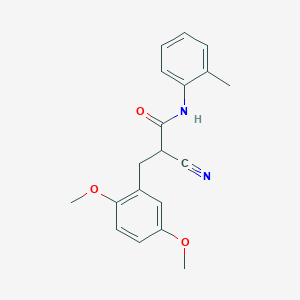

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

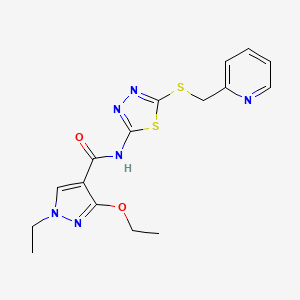

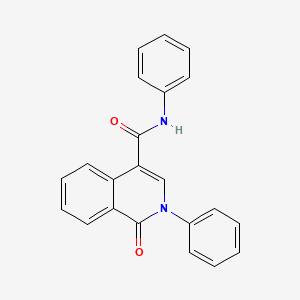

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2-CN-DMP-MPA, is a novel compound that has been studied for its potential applications in scientific research. It is a small molecule that belongs to the class of nitriles and is composed of a nitrile group, a phenyl ring, and a propanamide group. It is a colorless, volatile liquid that has a boiling point of 115°C and is soluble in organic solvents such as ethanol, methanol, and acetone. Its structural formula is shown below.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has led to innovative synthesis methods for benzonitriles, utilizing electrophilic cyanation reagents. Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of various benzonitriles from aryl bromides, highlighting a convenient approach for producing pharmaceutical intermediates, including compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide (Anbarasan, Neumann, & Beller, 2011).

Reactivity and Derivatization

Ayres et al. (2018) explored the synthesis and reactivity of N-Allenyl cyanamides, demonstrating their utility through hydroarylation, hydroamination, and cycloaddition protocols. This work presents a one-pot approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide, revealing the potential for creating a variety of cyanamide products (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Catalytic Applications

The catalytic synthesis of 1,8-dioxo-octahydroxanthenes, facilitated by molecular iodine, has been studied by Mulakayala et al. (2012). This method affords high yields of compounds with significant anti-proliferative properties, demonstrating the utility of catalytic processes in developing potential anticancer agents (Mulakayala et al., 2012).

Antitumor Activity

The design and synthesis of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system have been undertaken with a focus on cytotoxicity and topoisomerase II inhibitory activity. Gomez-Monterrey et al. (2011) found that certain derivatives exhibited high efficacy against resistant cell lines, indicating the potential for developing effective antitumor agents (Gomez-Monterrey et al., 2011).

Mechanofluorochromic Properties

Song et al. (2015) investigated the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. Their findings demonstrate how molecular interactions and stacking modes influence the optical properties of synthesized compounds, offering insights into the design of materials with tunable fluorescence (Song et al., 2015).

Eigenschaften

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLBDSHODNTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

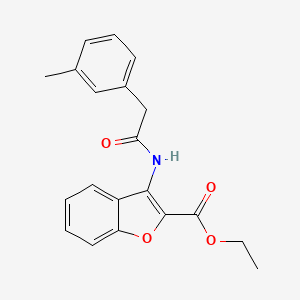

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

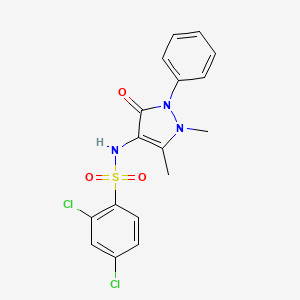

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

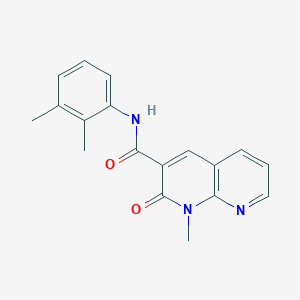

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)